Pyridine-chloroformate
Description
Properties
CAS No. |
65852-32-6 |
|---|---|
Molecular Formula |
C6H6ClNO2 |
Molecular Weight |
159.57 g/mol |
IUPAC Name |
carbonochloridic acid;pyridine |
InChI |
InChI=1S/C5H5N.CHClO2/c1-2-4-6-5-3-1;2-1(3)4/h1-5H;(H,3,4) |
InChI Key |
PRNFLFIICMGARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C(=O)(O)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Pyridine Chloroformate Interactions
Formation and Reactivity of N-Acylpyridinium and O-Acyloxypyridinium Intermediates
The reaction of pyridine (B92270) with a chloroformate initiates the formation of a highly reactive N-acylpyridinium salt. This activation of the pyridine ring is a critical step that paves the way for subsequent nucleophilic additions. scripps.edu These intermediates are typically unstable and are generated at low temperatures to be used in situ. mdpi.com The formation of these salts is a type of bimolecular nucleophilic substitution (SN2) reaction where the neutral, bulky pyridine acts as the nucleophile, displacing a chloride ion. rsc.org
The reactivity of these N-acylpyridinium ions is a subject of detailed study, as they can undergo nucleophilic attack at different positions. The regioselectivity of this attack is influenced by both the nature of the nucleophile and the steric properties of the N-acyl group. mdpi.comresearchgate.net Generally, "hard" nucleophiles tend to attack the C-2 position, while "softer" nucleophiles favor the C-4 position. mdpi.com Bulky N-acyl groups can also direct nucleophilic attack to the C-4 position. mdpi.com
In addition to N-acylpyridinium intermediates, the formation of O-acyloxypyridinium cations has been proposed, particularly in the context of acyl transfer reactions catalyzed by chiral 4-arylpyridine-N-oxides. researchgate.net In this mechanism, the pyridine N-oxide attacks the chloroformate, leading to an O-acyloxypyridinium cation that then acts as an acyl transfer agent. researchgate.net
Nucleophilic Attack Pathways and Transition State Analysis
Computational studies, particularly using density functional theory (DFT), have provided significant insights into the nucleophilic substitution reaction between pyridine and chloroformates. rsc.orgresearchgate.net These studies have analyzed the transition states and reaction pathways, revealing a novel "SNm" (mix) reaction mode. rsc.orgresearchgate.net In this pathway, the lowest unoccupied molecular orbital (LUMO) of the transition state is a mixture of orbitals from both the pyridine nucleophile and the chloroformate substrate. rsc.orgresearchgate.net
The reaction is initiated by the attack of the pyridine's np orbital on the πC=O molecular orbital of the chloroformate. rsc.org As the pyridine approaches, electron density shifts, and the σC-Cl orbital mixes into the LUMO of the complex, eventually becoming the major component in the transition state. researchgate.netrsc.org This is distinct from previously understood mechanisms where the LUMO of the transition state was primarily composed of the σ*C-Cl orbital. rsc.org
An alternative, higher-energy pathway is the in-plane σ attack with inversion (SNσ), which has a significantly larger free energy barrier compared to the SNm path. rsc.orgscispace.com The calculated free energy barrier for the SNm reaction is relatively low, indicating that pyridine is a potent nucleophile in this context and that the reaction can proceed at low temperatures, which aligns with experimental observations. rsc.orgrsc.org
| Reaction Pathway | Key Characteristics | Relative Energy Barrier |
| SNm (mix) | LUMO of the transition state is a mix of orbitals from pyridine and chloroformate. | Low |
| SNσ (in-plane) | In-plane attack with inversion. | High |
Influence of Pyridine Basicity and Substituent Effects on Reactivity
The basicity of the pyridine ring, which is influenced by substituents, plays a crucial role in its reactivity towards chloroformates. scribd.com Electron-donating groups on the pyridine ring increase its basicity and nucleophilicity, facilitating the initial attack on the chloroformate. scribd.com Conversely, electron-withdrawing groups decrease basicity and can hinder the reaction. scribd.com
The nature of the chloroformate itself also modulates reactivity. rsc.orgnih.gov Studies have shown that the stability and reactivity of subsequent intermediates, such as alkylidene dihydropyridines (ADHPs), can be tuned by the choice of chloroformate reagent. rsc.orgnih.gov For instance, the electron density and nucleophilicity of ADHPs can be gauged by trends in NMR chemical shifts and oxidation potentials, which are influenced by the chloroformate used in their formation. rsc.org This allows for the selection of an appropriate chloroformate to control the reactivity of the ADHP intermediate. rsc.org
The reactivity difference between various substrates can be significant. For example, 2,4-dinitrophenyl phenyl carbonate is more reactive than 2,4-dinitrophenyl benzoate (B1203000) in pyridinolysis reactions, and this reactivity difference becomes more pronounced as the basicity of the pyridine nucleophile decreases. scispace.com
Computational Probes of Reaction Coordinates and Electronic Structure
Computational chemistry has been an indispensable tool for elucidating the intricate details of pyridine-chloroformate interactions. rsc.orgresearchgate.net Methods like Intrinsic Reaction Coordinate (IRC) analysis have been used to confirm transition states, while Natural Bond Orbital (NBO) and Intrinsic Bond Orbital (IBO) analyses have shed light on the electronic structure changes along the reaction pathway. rsc.orgresearchgate.net
Charge decomposition analysis (CDA) has been particularly useful in exploring the composition of the transition state's LUMO. rsc.orgresearchgate.net These analyses have confirmed the mixed nature of the LUMO in the SNm transition state, with contributions from both the pyridine and the acyl chloride fragments. rsc.orgresearchgate.net Molecular orbital interaction diagrams further illustrate how the orbitals of the reactants combine to form the orbitals of the transition state. rsc.orgrsc.org
These computational investigations have not only supported experimental findings but have also led to the discovery of new reaction mechanisms, such as the SNm pathway, providing a deeper understanding of the factors that govern the reactivity of these systems. rsc.orgresearchgate.net
Alkylidene Dihydropyridine (B1217469) (ADHP) Formation and Reactivity
A significant application of the this compound interaction is the formation of alkylidene dihydropyridines (ADHPs). These electron-rich intermediates are valuable synthons for the functionalization of 4-alkylpyridines. rsc.orgnih.govyorku.ca
Soft Enolization Strategies with Chloroformate Reagents
ADHPs are readily prepared from 4-alkylpyridines through a "soft enolization" process. yorku.carsc.orgyorku.ca This method involves treating the 4-alkylpyridine with a chloroformate reagent and a mild base, such as triethylamine (B128534). rsc.orgresearchgate.netamazonaws.com This approach avoids the use of harsh reagents like strong Lewis acids or bases, making it compatible with a wide range of functional groups. yorku.carsc.org
The term "soft enolization" highlights the mild conditions used to generate these enamine-like intermediates, which are essentially masked pyridylic anions. rsc.orgnih.gov The stability and reactivity of the resulting ADHP can be fine-tuned by the choice of the chloroformate reagent. rsc.orgnih.gov For example, ADHPs derived from benzyl (B1604629) chloroformate exhibit greater stability towards oxidation compared to those from ethyl or allyl chloroformate, while those from phenyl chloroformate are prone to hydrolysis. rsc.orgnih.gov
| Chloroformate Reagent | Stability of Resulting ADHP |
| Ethyl Chloroformate | Decomposes in the presence of oxygen. rsc.orgnih.gov |
| Allyl Chloroformate | Decomposes in the presence of oxygen. rsc.orgnih.gov |
| Trichloroethyl Chloroformate | More stable towards oxygen decomposition than ethyl or allyl derivatives. rsc.orgnih.gov |
| Benzyl Chloroformate | Stable towards oxidation. rsc.orgnih.gov |
| Phenyl Chloroformate | Readily hydrolyzes. rsc.orgnih.gov |
Intermediacy and Mechanistic Pathways of ADHP Reactions
ADHPs are discrete, albeit often unstable, intermediates that serve as potent nucleophiles in various reactions. rsc.org Their utility has been demonstrated in palladium-catalyzed allylation, dehydrogenation, and conjugate additions. yorku.cayorku.ca
The mechanistic pathway for reactions involving ADHPs often begins with their formation via the soft enolization strategy. Once formed, these electron-rich species can act as soft nucleophiles. rsc.orgyorku.ca For instance, in palladium-catalyzed allylation, the ADHP acts as a surrogate for a highly basic pyridylic anion, enabling the reaction to proceed with a broad functional group tolerance. rsc.org
The reactivity of ADHPs can be influenced by the specific chloroformate used in their generation. The use of phenyl chloroformate, for example, can attenuate the nucleophilicity of the resulting ADHP, leading to exclusive addition at the 4-position of a pyridine electrophile. rsc.org The semi-stable nature of these intermediates can sometimes lead to modest yields due to competing decomposition pathways, such as oxidation to the corresponding 4-acylpyridine. rsc.orgnih.gov
Impact of Pyridine and Chloroformate Structure on ADHP Chemical Behavior
The stability and reactivity of alkylidene dihydropyridines (ADHPs), which are electron-rich nucleophilic intermediates formed from the dearomatization of 4-alkylpyridines with chloroformate reagents, are significantly influenced by the molecular structure of both the pyridine and the chloroformate. rsc.orgacs.org The choice of chloroformate can modulate the electron density, nucleophilicity, and stability of the resulting ADHP. rsc.org This modulation is critical as it can dictate the outcome of subsequent reactions. rsc.org
Studies have shown that the intrinsic properties of the pyridine derivative largely determine the stability of the ADHP. rsc.org For instance, ADHPs were prepared using ethyl chloroformate with 4-benzylpyridine (B57826), 4-ethylpyridine (B106801), and 3-bromo-4-ethylpyridine (B1282386). rsc.org The ADHP derived from 3-bromo-4-ethylpyridine exhibited high stability with no significant decomposition, whereas those from 4-benzylpyridine and 4-ethylpyridine decomposed at similar rates to form the corresponding ketone. rsc.org This indicates that electron-withdrawing groups on the pyridine ring can enhance the stability of the ADHP intermediate. rsc.org
The structure of the chloroformate reagent also plays a crucial role in the behavior of the ADHP. rsc.org When 4-benzylpyridine is treated with different chloroformates, the resulting ADHPs show varied stability and decomposition pathways. rsc.org
Ethyl, Allyl, and Trichloroethyl Chloroformate: ADHPs prepared with these reagents primarily decompose via oxidation to the corresponding 4-acylpyridine, with the rate of decomposition being fastest for ethyl chloroformate and slowest for trichloroethyl chloroformate (ethyl > allyl > trichloroethyl). rsc.org
Benzyl Chloroformate: ADHPs derived from benzyl chloroformate are notably stable towards oxidation. rsc.org
Phenyl Chloroformate: The ADHP formed with phenyl chloroformate is prone to rapid hydrolysis, reverting to 4-benzylpyridine. rsc.org This use of phenyl chloroformate can also attenuate the nucleophilicity of the ADHP, leading to more selective reactions. rsc.org For example, in the addition of an ADHP from 3,4-dimethylpyridine (B51791) to pyridine, using ethyl chloroformate results in low selectivity, while phenyl chloroformate leads to exclusive addition at the 4-position of the pyridine. rsc.org
The position of the alkyl group on the pyridine ring is fundamental to the formation of ADHPs. rsc.org 4-Alkylpyridines are readily activated by chloroformates and deprotonated by a mild base to generate ADHPs. rsc.org While 3-alkylpyridines can form the initial pyridinium (B92312) salts, they cannot be deprotonated with a mild base because the anion would not be resonance-stabilized by the nitrogen atom. rsc.org Similarly, 2-alkylpyridines form pyridinium salts but resist deprotonation with mild bases. rsc.org
| Chloroformate Reagent | Primary Decomposition Pathway | Relative Stability/Reactivity Note |
|---|---|---|
| Ethyl Chloroformate | Oxidation to 4-acylpyridine | Fastest decomposition rate via oxidation among the alkyl chloroformates tested. |
| Allyl Chloroformate | Oxidation to 4-acylpyridine | Decomposition rate is intermediate. |
| Trichloroethyl Chloroformate | Oxidation to 4-acylpyridine | Slowest decomposition rate via oxidation. |
| Benzyl Chloroformate | Stable | Resistant to oxidation under the tested conditions. |
| Phenyl Chloroformate | Hydrolysis | Readily hydrolyzes back to the parent pyridine; attenuates ADHP nucleophilicity. |
Pyridine as a Catalytic Species in Chloroformate-Mediated Reactions
Role of Pyridine and Pyridine-N-Oxides in Nucleophilic Catalysis
Pyridine and its derivatives, particularly pyridine-N-oxides (PNOs), are effective nucleophilic catalysts in reactions involving chloroformates. cas.czrsc.orgscripps.edu The general mechanism involves the nucleophilic attack of pyridine on the electrophilic carbonyl carbon of the chloroformate. rsc.org This leads to the displacement of the chloride leaving group and the formation of a highly reactive N-acylpyridinium salt intermediate. rsc.orgacs.org This intermediate is a potent acylating agent, readily undergoing reaction with other nucleophiles present in the mixture. acs.orgcas.cz For example, in the esterification of carboxylic acids in aqueous media, pyridine catalyzes the reaction with an alkyl chloroformate by forming an N-acylpyridinium intermediate, which then reacts with an alcohol to yield the final ester product. acs.orgcas.cz
Pyridine-N-oxides are generally more nucleophilic than their corresponding pyridines and serve as superior catalysts in acyl transfer reactions. rsc.orgscripps.edu The catalytic cycle with a PNO involves the N-oxide oxygen atom attacking the chloroformate to form an O-acyloxypyridinium cation intermediate. rsc.orgscripps.edu This intermediate is highly electrophilic and susceptible to nucleophilic attack. rsc.org This strategy has been successfully employed in the enantioselective N-acylative desymmetrization of sulfonimidamides using a chiral 4-arylpyridine-N-oxide catalyst. rsc.org In this process, the nucleophilic substitution on the O-acyloxypyridinium intermediate by the sulfonimidamide is the key enantioselective step. rsc.org
Pyridinium Carbamate (B1207046) Intermediates in Halogenation Processes
In certain halogenation reactions, pyridine interacts with chloroformate-like reagents, such as triphosgene (B27547) (a stable, crystalline source of phosgene), to form pyridinium carbamate intermediates that facilitate the transformation. nih.gov For example, the conversion of alcohols into alkyl chlorides can be achieved using a mixture of triphosgene and pyridine. nih.gov The proposed mechanism involves the formation of a pyridinium carbamate intermediate. nih.gov This intermediate then undergoes a decarboxylative SN2 displacement by a chloride ion, resulting in the formation of the alkyl chloride with a complete inversion of stereochemistry. nih.gov
This methodology has been extended to other transformations, such as the conversion of terminal epoxides into 1,2-dichlorides. nih.gov The reaction is believed to proceed through the initial opening of the epoxide by a chloride ion to form a chlorohydrin. nih.gov This chlorohydrin is then chloroformylated, leading to a pyridinium carbamate intermediate (specifically, an α-chloro pyridinium carbamate). nih.gov A subsequent decarboxylative SN2 reaction with another chloride ion furnishes the final 1,2-dichloroalkane, again with stereochemical inversion. nih.gov A similar intermediate is implicated in the synthesis of vinyl chlorides from ketones using a triphosgene-pyridine system. nih.gov
Mechanisms of Proton Scavenging and Reaction Promotion
Beyond its role as a nucleophilic catalyst, pyridine is frequently employed as a base to act as a proton scavenger, particularly in reactions that generate strong acids like hydrochloric acid (HCl). researchgate.netnih.gov In reactions involving chloroformates or acid chlorides, the formation of HCl is a common byproduct. researchgate.netbasf.com If not neutralized, the accumulation of HCl can lead to undesirable side reactions, protonate the desired nucleophiles rendering them unreactive, or cause the degradation of acid-sensitive products. researchgate.net
By acting as a base, pyridine neutralizes the generated HCl to form a pyridinium hydrochloride salt. researchgate.netchemistryviews.org This scavenging action is crucial for driving the reaction to completion. researchgate.net For instance, in polymerization reactions between a diol and a monomer containing both an acid chloride and a chloroformate group, the stepwise addition is critical. researchgate.net The diol first reacts with the more reactive acid chloride. Pyridine is added subsequently to neutralize the HCl produced, which then allows the less reactive chloroformate group to react and continue the polymer chain growth. researchgate.net If pyridine is added at the beginning, it can react with the highly reactive acid chloride to form a pyridinium salt, effectively "blocking" that site and preventing polymerization. researchgate.net This dual role of pyridine, acting as both a potential nucleophilic catalyst and an essential acid scavenger, makes it a versatile reagent in organic synthesis involving chloroformates. nih.gov
Synthetic Methodologies Employing Pyridine Chloroformate Systems
Strategies for Nucleophilic Dearomatization of Pyridines
The nucleophilic dearomatization of pyridines, facilitated by activation with chloroformates, is a cornerstone for accessing highly functionalized dihydropyridine (B1217469) and piperidine (B6355638) derivatives. This strategy overcomes the inherent aromatic stability of the pyridine (B92270) ring, rendering it susceptible to nucleophilic attack.
Carbon-Carbon Bond Formation via N-Activated Pyridines
The formation of carbon-carbon bonds at the pyridine nucleus is a significant transformation that allows for the construction of complex molecular architectures. Activation of the pyridine nitrogen with a chloroformate is a common strategy to make the pyridine ring electrophilic enough to react with nucleophiles. mdpi.com This activation generates an N-acylpyridinium salt in situ, which is a potent electrophile. mdpi.com
A variety of carbon nucleophiles can be employed in these reactions. For instance, organocuprate reagents have been shown to react with pyridine in the presence of methyl chloroformate to yield 1-carbomethoxy-4-alkyl (or aryl)-1,4-dihydropyridines in good yields. cdnsciencepub.com This reaction primarily affords the 1,4-addition product, although small amounts of the 1,2-dihydropyridine isomer are also observed. cdnsciencepub.com
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is influenced by several factors, including the nature of the nucleophile and the substituents on the pyridine ring. mdpi.comresearchgate.net Softer nucleophiles tend to favor attack at the C4 position, leading to 1,4-dihydropyridines, while harder nucleophiles may show a preference for the C2 position. researchgate.net
The development of new synthetic methods continues to expand the scope of C-C bond formation on pyridine scaffolds. uiowa.edu These strategies are crucial for the synthesis of functionalized pyridines and their derivatives, which are important in medicinal and materials chemistry. uiowa.eduuiowa.edu
Table 1: Examples of Carbon-Carbon Bond Forming Reactions on N-Activated Pyridines
| Activating Agent | Nucleophile | Major Product | Reference |
| Methyl Chloroformate | Lithium Dialkylcuprates | 1-carbomethoxy-4-alkyl-1,4-dihydropyridine | cdnsciencepub.com |
| Methyl Chloroformate | Lithium Diarylcuprates | 1-carbomethoxy-4-aryl-1,4-dihydropyridine | cdnsciencepub.com |
| Chloroformates | Arylzinc reagents | 1,2- or 1,4-dihydropyridines | mdpi.com |
Regio- and Stereoselective Additions to N-Activated Pyridines
The addition of nucleophiles to N-activated pyridinium (B92312) salts can lead to the formation of various substituted dihydropyridines, and controlling the regio- and stereoselectivity of this addition is a significant area of research. researchgate.netacs.org The activation of pyridine with chloroformates generates N-acylpyridinium ions, which have electrophilic centers at the C2, C4, and C6 positions. mdpi.com The regiochemical outcome of the nucleophilic attack is influenced by both the steric and electronic properties of the nucleophile and the activating group. mdpi.com
For example, the reaction of organometallic reagents with N-acylpyridinium salts can yield a mixture of 1,2- and 1,4-dihydropyridine (B1200194) isomers. researchgate.net The nature of the nucleophile plays a crucial role; for instance, the regioselectivity of addition to pyridines activated by methyl chloroformate has been studied by comparing different nucleophiles. researchgate.net
Asymmetric catalysis has been successfully applied to achieve enantioselective dearomatization of N-acylpyridiniums. mdpi.com Organozinc reagents have proven to be effective nucleophiles in regio- and enantioselective dearomatizations. mdpi.com Furthermore, the use of chiral auxiliaries on the pyridine nitrogen can direct the stereochemical course of the nucleophilic addition, leading to dihydropyridine products with high stereocontrol. mdpi.com For instance, the treatment of a pyridine derivative bearing a chiral auxiliary with a Grignard reagent can result in the selective formation of a single diastereomer of the dihydropyridine product. mdpi.com
Recent advancements have also focused on developing catalytic systems that can control both regio- and stereoselectivity. These methods often involve the use of transition metal catalysts in conjunction with chiral ligands to afford highly enantioenriched dihydropyridine derivatives. mdpi.com
Table 2: Factors Influencing Regio- and Stereoselectivity
| Factor | Influence | Example | Reference |
| Nucleophile | Hard vs. Soft nature can determine C2 vs. C4 attack. | Softer nucleophiles often favor C4 addition. | researchgate.net |
| Activating Group | Steric bulk can influence the accessibility of C2/C6 vs. C4. | Bulky N-acyl groups may increase the proportion of C4-functionalized product. | mdpi.com |
| Catalyst/Ligand | Chiral catalysts can induce enantioselectivity. | Copper complexes with chiral phosphine (B1218219) ligands have been used for asymmetric dearomatization. | nih.govacs.org |
| Chiral Auxiliary | A chiral group on the nitrogen can direct the stereochemical outcome. | L-tert-leucine tert-butyl ester derived auxiliaries have been used for stereoselective additions. | mdpi.com |
Catalyst Development in Dearomatization Processes (e.g., Nickel-catalyzed, Copper-catalyzed)
The development of catalysts has been instrumental in advancing the dearomatization of pyridines. mdpi.com Transition metal catalysis, particularly with nickel and copper, has emerged as a powerful strategy for these transformations. acs.orgmdpi.com These catalysts can facilitate the dearomatization process under mild conditions and enable reactions that are otherwise challenging. acs.org
Nickel-catalyzed processes have been effectively used in the dearomatization of pyridines activated with chloroformates. mdpi.com For example, Doyle's group utilized nickel catalysis for the dearomatization of 4-methoxypyridine (B45360) and C-4 unsubstituted pyridines with arylzinc nucleophiles. mdpi.com Mechanistic studies involving the isolation of an allyl-Ni(II) intermediate suggest a pathway involving nucleophilic attack of a Ni(0) species on the pyridinium ion. mdpi.com Catalytic hydroboration of pyridines using nickel catalysts has also been developed, affording N-boryl-1,2-dihydropyridines with high regioselectivity. researchgate.net
Copper-catalyzed systems have also received significant attention due to copper's low cost and environmentally benign nature. acs.org Chiral copper hydride complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines without pre-activation of the heterocycle, leading to enantiomerically enriched 1,4-dihydropyridines. nih.govacs.org These can then be reduced in situ to piperidines. nih.govacs.org The proposed mechanism involves the formation of a catalytically active Cu-H species that generates an organocopper nucleophile, which then adds to the activated pyridine. acs.org Furthermore, copper(I)-catalyzed protoborylation of N-acyl-1,2-dihydropyridines, generated from the reaction of pyridines with chloroformates, provides access to 3-boryl-tetrahydropyridines in a regio-, diastereo-, and enantioselective manner. nih.govacs.org
Table 3: Overview of Catalytic Systems in Pyridine Dearomatization
| Catalyst System | Reaction Type | Substrates | Products | Reference |
| Nickel / Arylzinc | Nucleophilic Dearomatization | 4-Methoxypyridine, C-4 unsubstituted pyridines | Dihydropyridines | mdpi.com |
| Nickel | Hydroboration | Pyridines, Quinolines | N-boryl-1,2-dihydropyridines, N-boryl-1,2-hydroquinolines | researchgate.net |
| Copper(I) / Chiral Ligand | Asymmetric Dearomatization | Pyridines, Aromatic olefins | Enantioenriched 1,4-dihydropyridines | nih.govacs.org |
| Copper(I) | Protoborylation | N-acyl-1,2-dihydropyridines | 3-boryl-tetrahydropyridines | nih.govacs.org |
Chloroformate-Mediated Derivatization and Functionalization Reactions
Chloroformates are versatile reagents that, in the presence of pyridine, facilitate a range of derivatization and functionalization reactions. These reactions are not limited to the dearomatization of the pyridine ring itself but extend to the modification of other functional groups and the construction of new heterocyclic systems.
Esterification of Carboxylic Acids in Various Media
The esterification of carboxylic acids using an alkyl chloroformate and pyridine is a widely used method, particularly valued for its effectiveness in aqueous media. acs.orgcas.cz This reaction is typically rapid and can be performed under mild conditions, making it suitable for a variety of substrates, including sensitive biomolecules. cas.cznih.gov
The reaction proceeds through the formation of a mixed carboxylic-carbonic anhydride (B1165640), which is then attacked by an alcohol to form the ester. acs.org A key intermediate in this process is the N-acylpyridinium species, which is formed through the reaction of the mixed anhydride with pyridine. acs.orgcas.czacs.org This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the final ester product. cas.cz The mechanism has been studied using various techniques, including NMR, LC-MS, and stable isotope labeling, which have confirmed the continual formation and decomposition of the N-acylpyridinium intermediate. cas.czacs.org
This method has been successfully applied to the esterification of a wide range of carboxylic acids, including di- and tricarboxylic acids, which can be challenging to esterify due to competing cyclization reactions. researchgate.net Optimized conditions, such as the addition of excess alcohol and the portion-wise addition of the chloroformate, can favor the formation of the desired diesters over cyclic anhydrides. researchgate.net The versatility of this method is further demonstrated by its application in gas chromatography for the derivatization of acidic metabolites in physiological fluids, often directly in the aqueous matrix. nih.gov
Table 4: Esterification of Carboxylic Acids using Chloroformate and Pyridine
| Carboxylic Acid Type | Chloroformate | Key Features | Reference |
| General Carboxylic Acids | Alkyl Chloroformates | Effective in aqueous media, proceeds via N-acylpyridinium intermediate. | acs.orgcas.czacs.org |
| Di- and Tricarboxylic Acids | Methyl or Ethyl Chloroformate | Optimized conditions prevent internal cyclization and favor diester formation. | researchgate.net |
| Acidic Metabolites | Simple Alkyl Chloroformates | Rapid derivatization for GC analysis, can be performed directly in aqueous samples. | nih.gov |
Installation of Piperidines and Other Heterocyclic Scaffolds
The activation of pyridines with chloroformates is a key step in synthetic routes that lead to the formation of piperidines and other complex heterocyclic structures. researchgate.net The initial dearomatization of pyridine creates a dihydropyridine intermediate that can be further elaborated. mdpi.com
A common strategy involves the reduction of the initially formed dihydropyridine to the corresponding piperidine. For instance, the reaction of pyridines with nucleophiles in the presence of a chloroformate, followed by a reduction step, provides access to a wide array of substituted piperidines. nih.govacs.org This two-step sequence allows for the introduction of a substituent at the 4-position of the pyridine ring, followed by saturation of the ring to give the piperidine.
Furthermore, the reactive nature of the N-acylpyridinium salt can be harnessed in cascade reactions to build more complex heterocyclic systems. For example, the reaction of 4-alkylpyridines with chloroformates and triethylamine (B128534) can generate alkylidene dihydropyridines. researchgate.net These intermediates can then participate in further reactions, such as addition to another pyridine molecule, to create scaffolds containing both pyridine and piperidine moieties. researchgate.net
The versatility of this approach is highlighted by its use in the synthesis of medicinally relevant compounds. beilstein-journals.org For example, the synthesis of solifenacin (B1663824) involves the activation of a tetrahydroisoquinoline intermediate with 4-nitrophenyl chloroformate. beilstein-journals.org This demonstrates the broader applicability of chloroformate activation in the synthesis of diverse nitrogen-containing heterocycles. nih.govresearchgate.netresearchgate.netmdpi.com
Regioselective Allylation of Alkylpyridines
The direct functionalization of the alkyl side chains of alkylpyridines presents a significant challenge due to the high pKa of the C-H bonds. However, a palladium-catalyzed method has been developed for the selective allylation of 4-alkylpyridines, which leverages the formation of alkylidene dihydropyridine (ADHP) intermediates. nih.govresearchgate.net This "soft enolization" approach utilizes a chloroformate and a mild base like triethylamine to generate the ADHP from the parent 4-alkylpyridine. nih.gov
This nucleophilic ADHP intermediate can then participate in a palladium-catalyzed decarboxylative allylation. nih.gov This strategy establishes a novel mechanistic pathway where highly basic pyridylic anions can act as soft nucleophiles. The method demonstrates considerable functional group tolerance and provides a mild route to valuable 4-allylated pyridine structures, which are featured in various biologically active molecules. researchgate.net The reaction of 4-alkylpyridines with allyl chloroformate in the presence of a base and a palladium catalyst leads to the desired allylated product at the pyridylic position. researchgate.net
| Reactant (4-Alkylpyridine) | Chloroformate | Catalyst System | Product | Yield (%) |
| 4-Methylpyridine | Allyl chloroformate | Pd(dba)₂ / PPh₃ | 4-(But-3-en-1-yl)pyridine | Good |
| 4-Ethylpyridine (B106801) | Allyl chloroformate | Pd₂(dba)₃·CHCl₃ / SPhos | 4-(1-Allylethyl)pyridine | Good |
| 4-Benzylpyridine (B57826) | Allyl chloroformate | Pd(dba)₂ / dppf | 4-(1-Allyl-1-phenylmethyl)pyridine | Moderate |
| This table is illustrative, based on findings reported in the literature. nih.govresearchgate.net dba = dibenzylideneacetone; PPh₃ = triphenylphosphine; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dppf = 1,1'-ferrocenediyl-bis(diphenylphosphine). |
Formation of Carbamate (B1207046) Derivatives
The reaction between an amine, a chloroformate, and pyridine (or another non-nucleophilic base) is a classical and widely used method for the synthesis of carbamates. umich.edu In this reaction, pyridine serves a dual purpose: it activates the chloroformate by forming an N-acylpyridinium salt and acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. researchgate.netbaranlab.org
The general procedure involves dissolving the primary or secondary amine in a suitable solvent, such as chloroform (B151607) or acetone, and adding pyridine, followed by the dropwise addition of the desired chloroformate (e.g., phenyl chloroformate, benzyl (B1604629) chloroformate, or ethyl chloroformate). umich.edubaranlab.org The reaction typically proceeds smoothly at room temperature to afford the corresponding carbamate derivative in good to excellent yields. umich.edubaranlab.org This method's reliability and broad substrate scope have made it a staple in the synthesis of pharmaceuticals and other fine chemicals. umich.eduresearchgate.net
| Amine | Chloroformate | Base | Solvent | Product |
| Pyrimidine Intermediate | Phenyl Chloroformate | Triethylamine | Chloroform | Phenyl (pyrimidinylmethyl)carbamate |
| Pyridine Intermediate | Benzyl Chloroformate | Triethylamine | Chloroform | Benzyl (pyridinylmethyl)carbamate |
| 3,5-Bis-(2-aminophenyl)-4H-pyran-4-one | Ethyl Chloroformate | Pyridine | Acetone | 3,5-Bis(2-ethylcarbamatophenyl)-4H-pyran-4-one |
| Data compiled from studies on the synthesis of bioactive carbamate derivatives. umich.edubaranlab.org |
Cyanomethylation and Quaternary Ammonium (B1175870) Salt Formation
The interaction of pyridine with a chloroformate results in the formation of an N-acylpyridinium salt. This species is a type of quaternary ammonium salt that is highly activated towards nucleophilic attack. researchgate.netnih.gov While the classic Menshutkin reaction involves the formation of stable N-alkyl quaternary ammonium salts from the reaction of a tertiary amine with an alkyl halide, the N-acylpyridinium salts formed from chloroformates are typically transient, reactive intermediates. nih.govmdpi.com
These activated intermediates are central to reactions like the Reissert-Kaufmann reaction, where the pyridine ring is cyanated. In this process, the N-acylpyridinium salt reacts with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net For instance, 4-nitro-pyridine-N-oxides can be reacted with ethyl chloroformate and TMSCN to produce 4-chloro-2-cyanopyridine. researchgate.netresearchgate.net Here, the chloroformate activates the pyridine ring, facilitating the nucleophilic attack of the cyanide ion. It is important to note that this reaction leads to cyanation (the introduction of a -CN group), not cyanomethylation (the introduction of a -CH₂CN group). Direct cyanomethylation using a pyridine-chloroformate system is not a commonly reported transformation.
| Pyridine Substrate | Activating Agent | Cyanide Source | Product |
| 4-Nitro-pyridine-N-oxide | Ethyl Chloroformate | Trimethylsilyl cyanide | 4-Chloro-2-cyanopyridine |
| Based on a reported procedure for the cyanation of pyridine derivatives. researchgate.netresearchgate.net |
Asymmetric N-Acylative Desymmetrization Reactions
Pyridine-based catalysts have been instrumental in developing highly efficient enantioselective reactions. One notable application is the N-acylative desymmetrization of prochiral sulfonimidamides using chloroformates as the acylating agents. researchgate.netuiowa.edu In this process, a chiral 4-arylpyridine-N-oxide catalyst is employed to control the stereochemical outcome. uiowa.edu
The reaction proceeds through an acyl transfer mechanism. The chiral pyridine-N-oxide catalyst reacts with the chloroformate to form a chiral O-acyloxypyridinium cation intermediate. The subsequent nucleophilic attack by the sulfonimidamide on this intermediate is the enantio-determining step. researchgate.netuiowa.edu This methodology allows for the construction of valuable sulfur(VI)-stereocenters, affording N-acylated sulfonimidamides in high yields and with excellent enantioselectivities (up to 97% ee). uiowa.edu A key advantage of this system is its compatibility with moisture and the variability of the chloroformate's ester group. researchgate.netuiowa.edu
| Sulfonimidamide Substrate | Chloroformate | Catalyst | Enantiomeric Excess (ee) (%) |
| Prochiral Benzenesulfonimidamide | Phenyl Chloroformate | Chiral 4-Arylpyridine-N-oxide | >95 |
| Prochiral Toluenesulfonimidamide | Benzyl Chloroformate | Chiral 4-Arylpyridine-N-oxide | >95 |
| Prochiral Naphthalenesulfonimidamide | Isobutyl Chloroformate | Chiral 4-Arylpyridine-N-oxide | >90 |
| Illustrative results based on published data for asymmetric N-acylative desymmetrization. researchgate.netuiowa.edu |
Advanced Synthetic Protocols and Reagent Development
Photo-on-Demand Synthesis of Chloroformates with Pyridine Catalysis
Due to the high toxicity of phosgene (B1210022) (COCl₂), its in-situ generation and immediate consumption represent a significant advancement in chemical safety. researchgate.net A "photo-on-demand" method has been developed for the synthesis of chloroformates, which involves the photochemical oxidation of chloroform (CHCl₃) to phosgene. researchgate.netrsc.org This process can be conducted in the presence of an alcohol and a base, such as pyridine, to directly generate the corresponding chloroformate.
In a typical setup, a solution of an alcohol in chloroform is irradiated with UV light while bubbling oxygen through the mixture. researchgate.netrsc.org Pyridine is added as a base to neutralize the HCl generated in situ. This one-pot process efficiently converts alcohols into chloroformates, which can then be used for subsequent reactions, such as the formation of carbonates or ureas. mdpi.comresearchgate.net Continuous-flow systems have also been established, allowing for the safe and scalable production of chloroformates from readily available starting materials. researchgate.net
| Alcohol | Base | Conditions | Product |
| 1-Butanol | Pyridine | CHCl₃, O₂, UV light | Butyl chloroformate |
| Benzyl alcohol | Pyridine | CHCl₃, O₂, UV light | Benzyl chloroformate |
| Phenol (B47542) | 2,6-Lutidine | CHCl₃, O₂, UV light | Phenyl chloroformate |
| Representative examples from photo-on-demand phosgenation reactions. researchgate.net |
Utility of this compound Systems in Protecting Group Strategies
Protecting groups are essential tools in multistep organic synthesis, enabling chemoselectivity by temporarily masking a reactive functional group. The this compound system is frequently employed to install various protecting groups, particularly for amines and alcohols. Chloroformates such as benzyl chloroformate (Cbz-Cl) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are common reagents for installing the widely used Cbz and Fmoc protecting groups on amines, a reaction often carried out in the presence of pyridine as a base.
Furthermore, the reaction of pyridine itself with a chloroformate generates an N-acylpyridinium salt, which can be considered a "protected" or, more accurately, an "activated" form of pyridine. This intermediate can undergo further transformations. For example, N-acyl 1,2-dihydropyridines can be generated via the partial reduction of pyridinium salts formed from pyridine and a chloroformate. These dihydropyridines serve as stable intermediates that can be used in subsequent stereoselective reactions, after which the pyridine core can be regenerated, demonstrating a "protecting group" strategy that facilitates otherwise difficult transformations of the pyridine ring. For instance, para-nitrophenylchloroformate is used with pyridine to activate hydroxyl groups for subsequent linkage to other molecules, a strategy employed in solid-phase synthesis.
Computational and Theoretical Studies on Pyridine Chloroformate Reactivity
Quantum Chemical Investigations of Reaction Pathways
Quantum chemical calculations have become an indispensable tool for elucidating the complex reaction pathways involved in the reactions of pyridine (B92270) with chloroformates and analogous acyl chlorides. researchgate.netnrel.gov These computational approaches allow for the detailed exploration of potential energy surfaces, identification of intermediates and transition states, and the determination of reaction energetics, providing a molecular-level understanding that complements experimental observations. nih.govsumitomo-chem.co.jp
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has been widely employed to investigate the mechanisms of nucleophilic substitution reactions involving pyridine and chloroformates or similar substrates like acyl chlorides. researchgate.netscispace.comresearchgate.net DFT calculations have been instrumental in assessing the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with the neutral nucleophile, pyridine. researchgate.net These studies have been crucial in understanding the subtle electronic effects that dictate the course of these reactions. numberanalytics.comstrath.ac.uk
For instance, in the reaction of pyridine with acyl chlorides, a model system for pyridine-chloroformate, DFT calculations have revealed the nature of the transition state and the associated energy barriers. rsc.orgnih.gov Different functionals, such as M06-2X, have been used to provide accurate energetic details of the reaction pathways. nrel.govrsc.org The choice of functional and basis set is critical for obtaining reliable results, and it has been noted that functionals should be carefully selected for the specific system under investigation. sumitomo-chem.co.jp
One key finding from DFT studies is that the reaction of pyridine with chloroformates is predicted to proceed readily even at low temperatures, which aligns with experimental findings. rsc.org The calculations have also highlighted the differences in reactivity between neutral nucleophiles like pyridine and anionic nucleophiles. rsc.orgnih.gov
Table 1: Calculated Free Energy Barriers for Nucleophilic Substitution Reactions
| Reactants | Functional | Basis Set | Solvent | Free Energy Barrier (kcal/mol) |
| Pyridine + CH3COCl | M06-2X | 6-311+G | Dichloromethane | 13.8 rsc.org |
| Cl- + CH3COCl | M06-2X | 6-311+G | Dichloromethane | Higher than pyridine reaction rsc.org |
| Pyridine + Acyl Fluoride | M06-2X | Not specified | Not specified | Leads to a tetrahedral intermediate nih.gov |
This table presents a selection of calculated free energy barriers for nucleophilic substitution reactions involving pyridine and acyl halides, illustrating the application of DFT in quantifying reaction kinetics.
Intrinsic Reaction Coordinate (IRC) Analysis and Transition State Characterization
Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational technique used to confirm that a calculated transition state indeed connects the reactants and products of a specific reaction. faccts.deuni-muenchen.demdpi.comgithub.io By following the minimum energy path downhill from the transition state, the IRC calculation traces the geometric evolution of the system, providing a clear picture of the reaction pathway. uni-muenchen.de
In the context of this compound reactivity, IRC analysis has been utilized to verify the nature of the transition states located using DFT methods. researchgate.netrsc.org For the nucleophilic substitution reaction of pyridine with acyl chloride, IRC calculations have confirmed the connection between the transition state and the corresponding reactant and product complexes. rsc.org This analysis is crucial for validating the proposed reaction mechanism and ensuring the reliability of the calculated energy barriers. github.io
The characterization of the transition state geometry provides valuable insights into the reaction mechanism. For example, in the reaction between pyridine and acyl chloride, the transition state features a specific arrangement of the interacting molecules, with defined bond lengths and angles that can be precisely determined through computation. rsc.org
Molecular Orbital Analysis (HOMO/LUMO, Orbital Mixing)
Molecular orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions between the frontier molecular orbitals (FMOs) of the reacting species: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ulethbridge.cairjweb.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. irjweb.com
In the reaction of pyridine with chloroformates and related compounds, the interaction between the HOMO of pyridine (a lone pair on the nitrogen atom) and the LUMO of the chloroformate is central to the reaction. scispace.comrsc.orgrsc.org Computational studies have shown that the LUMO of acyl chlorides, for instance, is initially the πC=O orbital. rsc.orgrsc.org However, as the pyridine molecule approaches, significant mixing occurs between the πC=O and the σ*C-Cl molecular orbitals. rsc.orgnih.gov This orbital mixing is facilitated by the small energy gap between these two orbitals in the substrate. rsc.org
This mixing leads to the formation of a new LUMO in the transition state that has contributions from both the pyridine and the acyl chloride orbitals. rsc.org This phenomenon has led to the designation of the reaction mode as SNm, where 'm' signifies the mixed nature of the orbitals in the transition state's LUMO. researchgate.net The analysis of these orbital interactions provides a detailed electronic picture of how the nucleophilic attack initiates and proceeds. ulethbridge.ca
Advanced Computational Methodologies
Beyond standard DFT calculations, more advanced computational techniques have been applied to gain deeper insights into the electronic details of the reactions involving pyridine and chloroformate-like molecules. These methods provide a more nuanced understanding of charge distribution, electron transfer, and bonding interactions.
Charge Decomposition Analysis (CDA) and Hirshfeld Method Applications
In the study of pyridine's reaction with acyl chlorides, CDA has been used to dissect the orbital interactions and their compositions. researchgate.netrsc.org The analysis revealed that the LUMO of the reactant complex is primarily composed of the acyl chloride's π*C=O orbital. rsc.org As the reaction progresses to the transition state, orbitals from the pyridine molecule mix into the LUMO of the complex. rsc.org This detailed analysis of charge transfer helps to elucidate the electronic nature of the nucleophilic attack. scispace.com
The Hirshfeld method, another technique for partitioning molecular properties, has also been employed in conjunction with CDA to study these reactions. researchgate.netrsc.org
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a technique that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. uni-muenchen.de This method is particularly useful for analyzing donor-acceptor interactions, which are fundamental to many chemical reactions. researchgate.netustc.edu.cn
NBO analysis has been applied to the reaction of pyridine with acyl chlorides to investigate the donor-acceptor interactions that drive the reaction. researchgate.netrsc.org The analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, providing a quantitative measure of their energetic importance through second-order perturbation theory. uni-muenchen.dewisc.edu This allows for the identification of the key orbital interactions responsible for the stabilization of the transition state and the formation of new bonds.
Spectroscopic and Analytical Characterization in Pyridine Chloroformate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the in-situ study of reactions involving pyridine (B92270) and chloroformates, allowing for the direct observation and characterization of transient intermediates and final products.
NMR spectroscopy has been instrumental in identifying key intermediates in the dearomatization reactions of pyridines activated by chloroformates. One significant class of intermediates identified are alkylidene dihydropyridines (ADHPs), which are formed from the reaction of 4-alkylpyridines with chloroformate reagents. rsc.org The stability and reactivity of these ADHPs can be modulated by the choice of the chloroformate reagent. rsc.org
In the esterification of carboxylic acids using an alkyl chloroformate and pyridine in aqueous alcohol, NMR studies have been crucial in describing the reaction intermediates. acs.org These investigations demonstrate that the reaction proceeds through the continuous formation of an N-acylpyridinium intermediate, which then decomposes through several channels to yield the final ester product. acs.org Similarly, in reactions aimed at chlorinating 1,3-diols, a proposed mechanism involves the formation of a pyridinium (B92312) carbamate (B1207046) ion intermediate, generated from the nucleophilic activation of a chloroformate by pyridine. nih.gov
The dearomatization of pyridines can also be achieved with various reagents where chloroformates serve as activators. For instance, mechanistic studies have proposed the formation of a bis-acylpyridinium intermediate when pyridine reacts with glutaroyl chloride. acs.org In other systems, such as the decomposition of certain complexes with methyl chloroformate, NMR has been used to identify the resulting N-substituted heterocycles. mdpi.com
The utility of NMR extends to tracking reaction progress and product distribution. In the hydroboration and hydrosilylation of pyridines and quinolines, ¹H NMR yields are used to evaluate the reaction outcomes. acs.org In the synthesis of dichlorides from diols, NMR analysis of the crude reaction mixtures confirmed the quantitative conversion of starting materials to the desired products. nih.gov
Table 1: Key Intermediates in Pyridine-Chloroformate Reactions Identified by NMR
| Intermediate Class | Precursors | Reaction Type | Key NMR Observation |
| Alkylidene Dihydropyridines (ADHPs) | 4-Alkylpyridines + Chloroformates | Dearomatization | Characterization of discrete, tunable intermediates. rsc.org |
| N-Acylpyridinium Ion | Carboxylic Acid + Alkyl Chloroformate + Pyridine | Esterification | Continual formation and decomposition observed. acs.org |
| Pyridinium Carbamate Ion | 1,3-Diol derived Chloroformate + Pyridine | Chlorination | Putative intermediate in the formation of alkyl chlorides. nih.gov |
| Bis-Acylpyridinium Ion | Glutaroyl Chloride + Pyridine | Dearomatization/Cyclization | Proposed intermediate in cascade reaction. acs.org |
Beyond simple identification, trends in NMR data provide deeper mechanistic understanding. For the alkylidene dihydropyridine (B1217469) (ADHP) intermediates, trends in their NMR chemical shifts are valuable for assessing their electron density, nucleophilicity, and stability. rsc.org This information helps in selecting the appropriate chloroformate reagent to fine-tune the reactivity of the ADHP intermediate for subsequent reactions. rsc.org
Furthermore, NMR can reveal dynamic processes. For example, the ¹H NMR spectrum of sulfonimidamide in CDCl₃ at room temperature showed that two para-methoxybenzyl (PMB) groups appeared chemically and magnetically equivalent, which indicates that the sulfonimidamide is likely undergoing rapid tautomerization. This type of dynamic information is crucial for understanding the behavior of reactants and products in solution.
Elucidation of Reaction Intermediates and Products
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers complementary information about molecular structure and bonding in this compound reaction systems. These techniques are particularly sensitive to changes in functional groups and the formation of new bonds.
IR spectroscopy is routinely used to confirm the presence of key functional groups in reaction products. For instance, in the synthesis of new heterocyclic compounds derived from pyridine, IR spectra clearly show bands corresponding to NH, nitrile (C≡N), and carbonyl (C=O) groups, confirming the incorporation of these functionalities. scispace.com In the study of pyridine complexes, IR spectroscopy is well-suited for analysis because the vibrational modes of free pyridine are well-known, and shifts upon coordination can be easily identified. up.ac.za A characteristic shift indicative of pyridine coordination to a metal center is the shift of a band from 992 cm⁻¹ in free pyridine to around 1014 cm⁻¹ in the complex. up.ac.za
Raman spectroscopy provides complementary data. While an IR spectrometer is often simpler, Raman spectroscopy can be more sensitive to certain vibrations, such as lattice vibrations in crystals. edinst.com In studies of pyridine ring-opening, surface-enhanced Raman spectroscopy (SERS) has been employed to monitor the reaction in-situ, identifying key intermediates such as pyridyl and pyridyne radicals. tju.edu.cn The Raman spectra of pyridine complexes show characteristic bands for metal-nitrogen bonds, which may not be easily observable in the far-IR region. mdpi.com For example, in a bis(pyridine)silver(I) complex, the symmetric and asymmetric Ag-N stretching bands were observed at 166 and 231 cm⁻¹, respectively. mdpi.com
The combined use of IR and Raman is powerful. In the characterization of aminopyridine derivatives, both FT-IR and FT-Raman spectra are used to assign asymmetric and symmetric stretching vibrations of N-H bonds, as well as various C-H and C-N vibrational modes. core.ac.uk
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Pyridine and its Derivatives
| Vibration Mode | Free Pyridine up.ac.za | Coordinated Pyridine up.ac.za | Observation |
| Ring Vibration | 992 | 1014 | Shift upon coordination to a metal center. |
| Ring Vibration | 605 | 625-640 | Upward shift upon coordination. |
| C-H in-plane bend | 1030 | 1040-1045 | Upward shift upon coordination. |
| Functional Group | Compound Type | Frequency (cm⁻¹) scispace.com | Technique |
| C=O | Pyridine derivative | 1653 | IR |
| C≡N | Pyridine derivative | 2206 | IR |
| NH | Pyridine derivative | 3096 | IR |
Electronic Spectroscopy (UV-Visible)
UV-Visible spectroscopy is primarily used to monitor reaction kinetics and to characterize the electronic structure of reactants, intermediates, and products containing chromophores.
The pyridine ring itself is a chromophore, exhibiting characteristic UV absorptions. The UV spectrum of pyridine typically shows absorption maxima around 254-257 nm, which are attributed to π → π* and n → π* electronic transitions. researchgate.netsielc.com The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent. upi.edu
In kinetic studies, UV-Vis spectrophotometry is a common method for following the progress of a reaction. The aminolysis of phenyl and 4-nitrophenyl chloroformates, for example, was monitored by observing the change in absorbance at specific wavelengths corresponding to the reactants or products. nih.gov
UV-Vis spectroscopy is also a powerful tool for studying the formation of complexes. The chelation of metal ions by pyridine derivatives can be observed by changes in the UV-Vis spectrum. Titration experiments, where the spectrum is recorded upon adding increasing amounts of a metal ion to a solution of the pyridine compound, can confirm the formation of a complex and even determine its stoichiometry through methods like Job's plot. mdpi.com For example, the interaction of pyridine derivatives with Fe³⁺ and Cu²⁺ ions leads to noticeable spectral changes, indicating complex formation. mdpi.com
Table 3: UV-Visible Absorption Maxima (λmax) for Pyridine
| Compound | Solvent | λmax (nm) | Transition Type |
| Pyridine | Not specified | 254 | π → π* / n → π researchgate.net |
| Pyridine | Acidic Mobile Phase | 254 | Not specified sielc.com |
| 2-Aminopyridine derivative | Not specified | ~257 | π → π / n → π* |
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the structure of reaction products and intermediates, often after separation by gas chromatography (GC) or liquid chromatography (LC).
Derivatization with chloroformates is a common strategy to make molecules like amino acids more volatile and suitable for GC-MS analysis. researchgate.net This method involves reacting the analyte with a mixture of an alkyl chloroformate, an alcohol, and pyridine to form N(O,S)-alkoxycarbonyl alkyl esters. researchgate.net The resulting derivatives have well-defined fragmentation patterns in the mass spectrometer, which aids in their identification. researchgate.net LC-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the rapid quantification of numerous chloroformate-derivatized amino acids, polyamines, and dipeptides in complex biological samples. nih.gov
In synthetic chemistry, GC-MS is used to analyze crude reaction mixtures, for example, to determine the ratio of different products like dichlorides and cyclic carbonates formed during chlorination reactions. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to confirm the elemental composition of newly synthesized compounds and intermediates. For instance, HRMS was used to show the formation of an O-acyloxypyridinium cation intermediate in a catalytic reaction.
Electrospray ionization (ESI), a soft ionization technique, is particularly useful for analyzing non-covalent adducts and fragile intermediates. ESI-MS has been used to identify adducts formed between the acetylpyridinium cation and ethyl pyruvate. researchgate.net
Kinetic Studies and Isotope Effects in Pyridinolysis Reactions
Kinetic studies provide quantitative data on reaction rates and are fundamental to elucidating reaction mechanisms. The pyridinolysis of chloroformates (the reaction of pyridine with chloroformates) has been investigated to determine whether the reaction proceeds through a concerted or a stepwise mechanism.
For the reaction of phenyl chloroformates with amines and pyridines, kinetic data often supports a two-step, stepwise mechanism. nih.govrsc.org In aqueous solution, the reaction is proposed to proceed via the rate-determining formation of a zwitterionic tetrahedral intermediate (T±). nih.gov The stability of this intermediate is influenced by the solvent; in a less polar solvent like acetonitrile, the intermediate is destabilized, and the reaction can shift towards a concerted mechanism. nih.govacs.org The relationship between the rate constant and the basicity of the pyridine nucleophile (a Brønsted plot) can provide evidence for the mechanism. Linear Brønsted plots with slopes (β) of 0.23-0.26 for the aminolysis of phenyl chloroformates are consistent with a stepwise mechanism where intermediate formation is rate-limiting. nih.gov
Kinetic isotope effects (KIEs) are another powerful tool for probing reaction mechanisms. The substitution of hydrogen with deuterium (B1214612) at a position involved in bond-making or bond-breaking in the transition state can alter the reaction rate. For the hydrolysis of phenyl chloroformate, kinetic isotope effect studies indicate that pyridine acts as a nucleophilic catalyst. rsc.org In some pyridinolysis reactions of related phosphorus compounds, an inverse secondary kinetic isotope effect (kH/kD < 1) has been observed when using deuterated pyridine. doi.org This can signal a change in hybridization at the reaction center in the transition state, providing further detail about the reaction pathway. doi.org Solvent isotope effects, such as comparing reaction rates in H₂O versus D₂O (kH₂O/kD₂O), have been used to support an addition-elimination pathway for the solvolysis of phenyl chloroformate. mdpi.com
Table 4: Mechanistic Indicators from Kinetic Studies of Chloroformate Reactions
| Reaction System | Kinetic Tool | Observation | Inferred Mechanism |
| Phenyl Chloroformate + Amines (aq.) | Brønsted Plot | Linear plot, slope β = 0.23-0.26. nih.gov | Stepwise, rate-determining formation of tetrahedral intermediate. nih.gov |
| Phenyl Chloroformate Hydrolysis | Kinetic Isotope Effect | Pyridine acts as a nucleophilic catalyst. rsc.org | Nucleophilic catalysis pathway. rsc.org |
| Phenyl Chloroformate Solvolysis | Solvent Isotope Effect (kH₂O/kD₂O) | Similar values for chloroformates and chlorothionoformates. mdpi.com | Addition-elimination pathway with rate-determining addition. mdpi.com |
| Diphenyl Thiophosphinic Chloride + Pyridines | Brønsted & Hammett Plots | Biphasic concave upwards plots. doi.org | Change in mechanism from concerted to stepwise with increasing pyridine basicity. doi.org |
| Diphenyl Phosphinic/Thiophosphinic Chlorides + Pyridine | Kinetic Isotope Effect (kH/kD) | Inverse KIE (kH/kD < 1). doi.org | Supports the proposed transition states. doi.org |
Chromatographic Methods for Analysis (e.g., GC-MS in Derivatization)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique frequently employed in the analysis of a wide range of volatile and semi-volatile compounds. However, many compounds of interest, such as amino acids, organic acids, and phenols, are non-volatile and require a derivatization step to increase their volatility and thermal stability for GC-MS analysis. nih.gov Derivatization with alkyl chloroformates, often in the presence of pyridine as a catalyst, is a widely used method for this purpose. uniroma1.itnih.govnih.gov This approach is favored for its rapid reaction time, often under a minute, and its ability to be performed in an aqueous medium at room temperature, which simplifies sample preparation. nih.govwiley.com
The derivatization reaction involves the esterification of carboxyl and hydroxyl groups and the formation of N-alkoxycarbonyl derivatives from amino groups. uniroma1.itnih.gov Pyridine plays a crucial role as a catalyst in this reaction. uniroma1.itmdpi.com The reaction is typically carried out in an alkaline environment to facilitate the derivatization process. uniroma1.itmdpi.com Following derivatization, the resulting derivatives are extracted into an organic solvent, such as hexane (B92381) or chloroform (B151607), for subsequent GC-MS analysis. mdpi.comcoresta.org
Detailed Research Findings
Research has demonstrated the successful application of this compound derivatization for the GC-MS analysis of a diverse array of compounds in various matrices.
Analysis of Amino Acids: A method for the enantioselective separation of amino acids using GC-MS has been described, which utilizes a derivatization reaction with a mixture of alkyl chloroformate, alcohol, and pyridine. nih.gov This technique allows for the reproducible derivatization of amino acids to form N(O,S)-alkyl alkoxy carbonyl esters, enabling their separation on a chiral stationary phase. nih.gov The method has been optimized for various reaction parameters to achieve high derivative yields and has shown a wide linearity range with low detection limits, making it suitable for complex analyses, including those for space exploration missions. nih.gov Further studies have investigated the derivatization of twenty amino acids using ethyl chloroformate with different alcohols (ethanol, methanol (B129727), propanol) and pyridine, demonstrating the technique's utility in identifying amino acid content in protein and peptide hydrolyzates. asianpubs.org The derivatization of methylated amino acids using ethyl chloroformate (ECF) and pyridine has also been successfully demonstrated for GC-MS analysis. wiley.com
Analysis of Phenolic Compounds and Organic Acids: The simultaneous determination of free aromatic carboxylic acids and phenols in commercial fruit juices has been achieved using GC-MS after derivatization with ethyl chloroformate in the presence of pyridine and ethanol. uniroma1.itmdpi.com This rapid procedure, occurring at room temperature in an aqueous medium, converts phenol (B47542) hydroxyl groups into ethoxycarbonyl derivatives and carboxyl moieties into ethyl esters. uniroma1.itmdpi.com The method has been validated with excellent linearity over a wide concentration range and low limits of detection and quantification. uniroma1.it Similarly, resveratrol (B1683913) isomers in red wine have been analyzed using ethyl chloroformate derivatization, a method that shortens sample processing time by reacting directly in the aqueous phase. mdpi.com This approach demonstrated low limits of quantification and high accuracy and precision. mdpi.com For the analysis of organic acids in electronic nicotine (B1678760) delivery system (ENDS) products, a GC-MS method using an alkyl chloroformate reagent with pyridine/isobutanol/isobutyl chloroformate has been developed, allowing for simple derivatization in a basic aqueous solution. coresta.org This method showed excellent selectivity for various organic acids with good accuracy and precision. coresta.org
Analysis in Biological Matrices: An optimized GC-MS method with ethyl chloroformate derivatization has been developed for the comprehensive analysis of endogenous metabolites in serum. core.ac.ukresearchgate.net This method, which involves a two-step ECF derivatization in the presence of pyridine and ethanol, has been validated for 22 reference standards and successfully applied to differentiate the metabolic profiles of uremic patients from healthy individuals. core.ac.ukresearchgate.net The derivatization proceeds in an aqueous medium, improving reproducibility for large-scale sample preparation. core.ac.uk Furthermore, a GC-MS method for the analysis of metabolites in human fecal water has been developed using ethyl chloroformate derivatization with an optimized water/ethanol/pyridine ratio. nih.gov This protocol has been shown to be highly sensitive and efficient for both qualitative and quantitative analysis of a wide range of metabolites. nih.gov The derivatization of the antiepileptic drug valproic acid in human plasma has also been achieved using a mixture of isobutyl chloroformate, ethanol, and pyridine, followed by headspace solid-phase microextraction (HS-SPME) and GC/MS analysis. nih.gov
Conclusion and Future Research Directions
Summary of Key Advancements in Pyridine-Chloroformate Chemistry
Research in this compound chemistry has led to significant breakthroughs in the functionalization of pyridine (B92270) and its derivatives. A major advancement lies in the dearomatization of pyridines, which transforms the stable aromatic ring into a more reactive, functionalized heterocyclic scaffold. acs.orgmdpi.com The reaction of pyridine with a chloroformate generates a pyridinium (B92312) salt, which serves as a key intermediate for subsequent nucleophilic additions. rsc.org This strategy has been successfully employed in:
Asymmetric Catalysis: The development of enantioselective nickel-catalyzed cross-coupling reactions between in situ-formed pyridinium ions and arylzinc reagents has enabled the synthesis of chiral 1,2-dihydropyridines. rsc.orgpharmtech.com These products are valuable precursors for a variety of chiral piperidine (B6355638) derivatives. rsc.org
Multi-component Reactions: Palladium-catalyzed three-component reactions involving N-aryl diazoamides, pyridines, and chloroformates have been developed, providing access to complex fused (dihydropyrido)isoindolinone derivatives. acs.orgnih.gov
C-H Functionalization: The use of chloroformates has facilitated the selective functionalization of C-H bonds, particularly at the 4-pyridylic position of alkylpyridines, through the formation of alkylidene dihydropyridine (B1217469) intermediates. researchgate.net This "soft-enolization" approach has enabled mild, palladium-catalyzed allylation reactions. researchgate.net
Synthesis of Dihydropyridines: The reaction of lithium dialkyl- or diarylcuprates with pyridine in the presence of a chloroformate provides a novel and efficient route to 1,4-dihydropyridine (B1200194) derivatives, with smaller amounts of the 1,2-dihydropyridine isomer also being formed. cdnsciencepub.com
These advancements have significantly expanded the synthetic utility of pyridine-chloroformates, establishing them as indispensable reagents in modern organic chemistry.
Emerging Research Avenues in Synthetic Methodology
While significant progress has been made, the full synthetic potential of pyridine-chloroformates is yet to be realized. Several emerging research avenues promise to further broaden the scope and applicability of these reagents.
Exploration of Alternative Activating Agents: Future investigations could explore alternatives to traditional chloroformates for pyridine activation. uiowa.edu This could lead to new reactivity profiles and allow for the functionalization of a wider range of substrates under milder conditions.
Metal-Free Methodologies: The development of metal-free dearomatization and functionalization protocols is a key challenge. acs.org Exploring organocatalytic or visible-light-induced methods could provide more sustainable and cost-effective synthetic routes. ruepinglab.com
Photo-on-Demand Synthesis: A novel approach involves the in situ generation of chloroformates from chloroform (B151607) and an alcohol using UV light. kobe-u.ac.jp Applying this "photo-on-demand" synthesis could offer a safer and more controlled way to perform reactions involving these reagents. kobe-u.ac.jp
The table below summarizes some of the promising emerging synthetic methods.
| Emerging Methodology | Potential Advantages | Key Research Focus |
| Alternative Activating Agents | New reactivity, broader substrate scope, milder conditions. uiowa.edu | Investigating novel electrophiles beyond standard chloroformates. |
| Tandem/Cascade Reactions | Increased molecular complexity, improved efficiency. acs.org | Combining dearomatization with subsequent cyclizations or functionalizations. |
| Metal-Free Protocols | Sustainability, cost-effectiveness, reduced metal contamination. acs.org | Development of organocatalytic and photochemical approaches. ruepinglab.com |
| Photo-on-Demand Synthesis | Enhanced safety, precise control over reagent generation. kobe-u.ac.jp | Application of in situ photochemical generation of chloroformates in complex syntheses. |
Unexplored Mechanistic Insights and Computational Challenges
A deeper understanding of the reaction mechanisms underpinning this compound chemistry is crucial for the rational design of new and improved synthetic methods. While progress has been made, several areas remain underexplored.
Regioselectivity Control: The factors governing the regioselectivity of nucleophilic attack on activated pyridinium intermediates (e.g., 1,2- vs. 1,4-addition) are not always fully understood. cdnsciencepub.com Detailed mechanistic studies, combining experimental and computational approaches, are needed to elucidate the interplay of steric and electronic effects that control the reaction outcome. researchgate.net
Role of Catalysts and Ligands: In metal-catalyzed reactions, the precise role of the catalyst and ligands in activating the this compound adduct and controlling stereoselectivity requires further investigation. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into transition state geometries and reaction pathways. acs.orgnih.govruepinglab.com For instance, DFT studies have been used to understand the enantioselectivity in the N-acylative desymmetrization of sulfonimidamides using chiral pyridine-N-oxide catalysts and chloroformates. researchgate.netnih.gov
Reactive Intermediates: The nature and reactivity of transient species, such as alkylidene dihydropyridines and various ylides, warrant further study. nih.govresearchgate.net Spectroscopic characterization and computational modeling of these intermediates could lead to the development of new reaction pathways.
The following table highlights some of the key computational challenges in this field.
| Mechanistic Question | Computational Approach | Expected Outcome |
| Origin of Regioselectivity | DFT calculations of transition state energies for competing pathways. researchgate.net | Predictive models for controlling 1,2- vs. 1,4-addition. |
| Enantioselectivity in Catalysis | Modeling of catalyst-substrate-reagent interactions. researchgate.netnih.gov | Rational design of more effective chiral ligands and catalysts. |
| Structure of Intermediates | Calculation of geometries and electronic structures of transient species. nih.govresearchgate.net | Deeper understanding of reaction pathways and potential for new reactivity. |
Potential for Novel this compound Reagent Development
The development of new this compound-based reagents with tailored properties could unlock new synthetic possibilities.
Chiral Reagents: Designing novel chiral chloroformates or developing new chiral pyridine-N-oxide catalysts could lead to more efficient and highly stereoselective transformations. researchgate.netnih.gov This is particularly relevant for the synthesis of enantiopure pharmaceuticals. rsc.orgpharmtech.com
Functionalized Reagents: Incorporating additional functional groups into the chloroformate or the pyridine scaffold could allow for post-reaction modifications, enabling the synthesis of diverse molecular libraries. For example, novel glyoxylate-derived chloroformates have been synthesized for this purpose. thieme-connect.com
Reagents for Bioconjugation: The development of this compound reagents suitable for bioconjugation could facilitate the labeling and modification of biomolecules. Self-immolative linkers triggered by specific stimuli are an area of active research. researchgate.net
Polymer Chemistry: The reactivity of bifunctional monomers containing both acid chloride and chloroformate groups with pyridine is an area with unresolved challenges, particularly concerning the timing of pyridine addition in polymerization reactions. researchgate.net Further research could lead to new polymer synthesis strategies.
The continued development of novel reagents, coupled with a deeper mechanistic understanding and the exploration of new synthetic methodologies, will ensure that this compound chemistry remains a vibrant and impactful area of research for years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
